molecular formula C8H8N4OS2 B4623595 4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B4623595
M. Wt: 240.3 g/mol
InChI Key: REWCSQRVNPOJCN-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiazole, a heterocyclic compound. Thiazole derivatives are known to have antibacterial activity . They are often used in the synthesis of hybrid antimicrobials, which combine the effect of two or more agents .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including our compound of interest, exhibit promising anticancer properties. Researchers have identified their potential as apoptosis inducers and efficacious anticancer agents. These compounds can penetrate the blood-brain barrier, making them valuable candidates for brain cancer treatment .

Antibacterial Activity

The fused heterocyclic system of quinazolinones has demonstrated antibacterial effects. These compounds could serve as novel antibiotics to combat drug-resistant bacterial strains. Their diverse biological activities include inhibiting bacterial growth and promoting cell death .

Anti-Inflammatory Effects

Quinazolines and quinazolinones possess anti-inflammatory properties. These molecules can modulate inflammatory responses, making them relevant for conditions involving inflammation, such as autoimmune diseases and chronic inflammatory disorders .

Anticonvulsant Potential

Researchers have explored the anticonvulsant activity of quinazolinones. These compounds may help manage epilepsy and other seizure-related disorders by stabilizing neuronal excitability .

Antifungal Activity

Quinazoline derivatives have shown promise as antifungal agents. They can inhibit fungal growth and may find applications in treating fungal infections .

Anti-HIV Properties

Although not explicitly mentioned for our compound, it’s worth noting that quinazolines have been investigated for their anti-HIV activity. These molecules could contribute to the development of novel antiretroviral therapies .

Mechanism of Action

While the mechanism of action for this specific compound isn’t available, thiazole derivatives are known for their antibacterial activity. They are often used in the synthesis of hybrid antimicrobials, which combine the effect of two or more agents .

Future Directions

As for future directions, the development of new antimicrobials using thiazole derivatives is a promising area of research . These compounds could potentially be used to combat bacterial infectious diseases, which are a significant cause of morbidity and mortality worldwide .

properties

IUPAC Name

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS2/c1-4-3-14-8(9-4)10-7(13)6-5(2)11-12-15-6/h3H,1-2H3,(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWCSQRVNPOJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

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